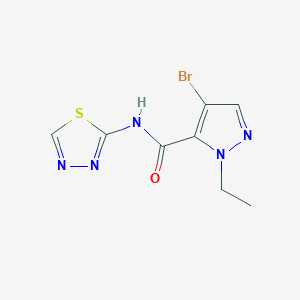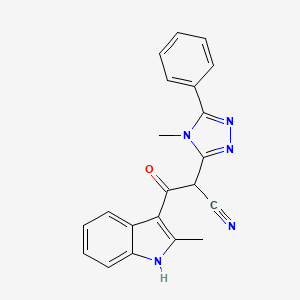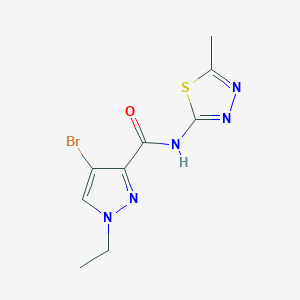
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one, also known as APY-1, is a chemical compound that has been widely studied for its potential applications in scientific research. APY-1 is a derivative of pyridinone and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one involves the inhibition of various enzymes. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one inhibits CDK2 by binding to the ATP-binding site of the enzyme. It inhibits GSK-3β by binding to the substrate-binding site of the enzyme. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one also inhibits JAK2 by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent activity against various enzymes and viruses. However, there are also some limitations to the use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one. One potential direction is the development of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one derivatives with improved potency and selectivity. Another potential direction is the investigation of the potential use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
In conclusion, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in the treatment of cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
Métodos De Síntesis
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one can be synthesized through a multistep process. The first step involves the reaction of 2-pyridone with 1-bromohexane in the presence of potassium carbonate to form 6-bromohexyl-2-pyridone. The second step involves the reaction of 6-bromohexyl-2-pyridone with 2-pyridinecarboxaldehyde in the presence of sodium hydride to form 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Janus kinase 2 (JAK2).
Propiedades
IUPAC Name |
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-13(17(22)20-11-5-1-2-6-12-20)8-9-15(19-16)14-7-3-4-10-18-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRYKWUSNCMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)


![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)


![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
